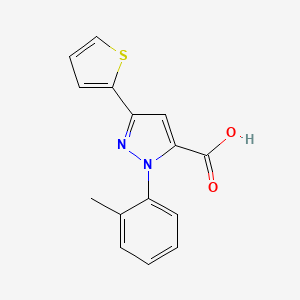

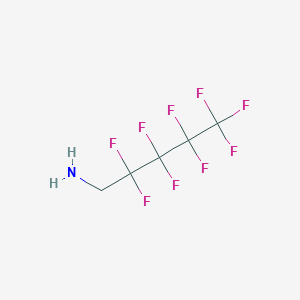

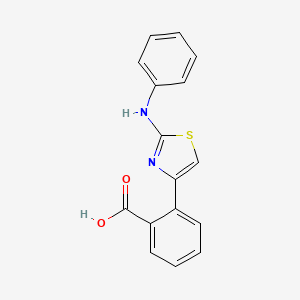

![molecular formula C12H13N3 B1350135 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 887201-29-8](/img/structure/B1350135.png)

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

説明

“1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be analyzed using various techniques. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be analyzed .

Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be complex. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be explored using various techniques . For instance, the drug metabolism and pharmacokinetics (DMPK) and physicochemical properties of this chemical series were explored .

科学的研究の応用

-

Metal-Organic Frameworks (MOFs) for Gas Adsorption and Separation

- Field : Material Science

- Application : Two highly porous metal–organic framework isomers were synthesized using different solvents and acid species to adjust the topologies of these MOFs . These MOFs were constructed by paddlewheel Zn2(COO)4, TCPP4−, and DPB ligands .

- Method : The synthesis involved the use of different solvents and acid species to adjust the topologies of these MOFs .

- Results : Both activated MOFs exhibited permanent porosity with high BET areas (1324 m2 g−1 for 1 and 1247 m2 g−1 for 2) and possessed narrow pore size distributions (0.93 nm for 1 and 1.02 nm for 2) . The adsorption behaviors of the two activated MOFs for CO2 and light hydrocarbons (C1, C2, and C3) at low pressure were evaluated and favorable selectivity was proven for C3H8/C3H6 over CH4 .

-

Synthesis of Pyrazine and Its Derivatives

- Field : Organic Chemistry

- Application : Pyrazine and its derivatives are produced in industries mainly for fragrance, flavor, and pharmaceutical applications .

- Method : Six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .

- Results : The review describes the historical development of pyrazine including the discovery and synthesis, to the recent synthetic approach of pyrazinium .

-

Anti-Tubercular Agents

- Field : Pharmaceutical Chemistry

- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Method : The synthesis involved the design of novel substituted derivatives .

- Results : The synthesized compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

-

Gas Adsorption and Separation

- Field : Material Science

- Application : Two highly porous metal–organic framework isomers were synthesized using different solvents and acid species to adjust the topologies of these MOFs . These MOFs were constructed by paddlewheel Zn2(COO)4, TCPP4−, and DPB ligands .

- Method : The synthesis involved the use of different solvents and acid species to adjust the topologies of these MOFs .

- Results : Both activated MOFs exhibited permanent porosity with high BET areas (1324 m2 g−1 for 1 and 1247 m2 g−1 for 2) and possessed narrow pore size distributions (0.93 nm for 1 and 1.02 nm for 2) . The adsorption behaviors of the two activated MOFs for CO2 and light hydrocarbons (C1, C2, and C3) at low pressure were evaluated and favorable selectivity was proven for C3H8/C3H6 over CH4 .

-

Airborne Diisocyanates Detection

- Field : Analytical Chemistry

- Application : 1-(2-Pyridyl)piperazine may be employed as reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as reagent for the fluorometric determination of airborne diisocyanates .

- Method : The compound is used as a reagent in reversed-phase HPLC and fluorometric determination methods .

- Results : The compound allows for the detection of both aliphatic and aromatic isocyanates in air .

将来の方向性

特性

IUPAC Name |

1-pyridin-4-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRZWCUIBYQXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377896 | |

| Record name | 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

887201-29-8 | |

| Record name | 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

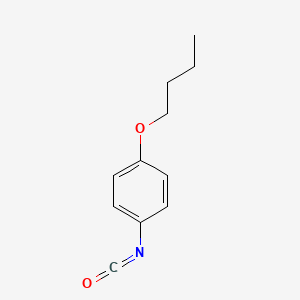

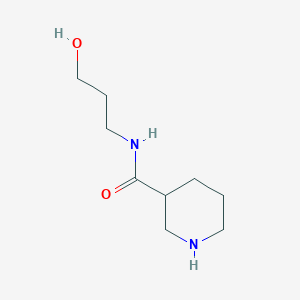

![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)